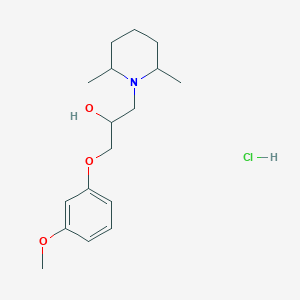

1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride

Description

Chemical Structure: The compound features a propan-2-ol backbone substituted with a 2,6-dimethylpiperidinyl group and a 3-methoxyphenoxy moiety, formulated as a hydrochloride salt (CAS: 473567-27-0). Its molecular formula is C₁₇H₂₆ClNO₃, with a molar mass of 351.85 g/mol.

Status: The compound is listed as discontinued by CymitQuimica (as of 2025), suggesting challenges in synthesis, commercial viability, or pharmacological performance .

Properties

IUPAC Name |

1-(2,6-dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3.ClH/c1-13-6-4-7-14(2)18(13)11-15(19)12-21-17-9-5-8-16(10-17)20-3;/h5,8-10,13-15,19H,4,6-7,11-12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQPLLORDNJFBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CC(COC2=CC=CC(=C2)OC)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Substitution Reactions:

Ether Formation: The methoxyphenoxy group can be introduced via an etherification reaction.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its alcohol or amine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the phenoxy group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

Industry: May be used in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: Receptors, enzymes, or ion channels in the central nervous system.

Pathways Involved: Modulation of neurotransmitter release, inhibition of enzyme activity, or alteration of ion channel function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propan-2-ol Derivatives with Piperidinyl/Morpholinyl Substituents

1-(2,6-Dimethylmorpholino)-3-(3-methoxyphenoxy)propan-2-ol Hydrochloride

- Molecular Formula: C₁₆H₂₆ClNO₄

- Molar Mass : 331.84 g/mol

- Key Difference: Replaces the piperidinyl group with a morpholino ring. Morpholine derivatives often exhibit altered solubility and metabolic stability compared to piperidine analogs due to oxygen substitution.

1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol Hydrochloride

Propan-2-ol Derivatives with Aromatic/Indolyl Substituents

(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

- Structure: Combines an indolyloxy group with a methoxyphenoxyethylamino chain.

- Activity: Demonstrated α₁-, α₂-, and β₁-adrenoceptor binding affinity (IC₅₀ values: 0.1–1.2 μM) and antiarrhythmic effects in preclinical models .

1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(3-methoxyphenoxy)propan-2-ol

Pharmacologically Relevant Propan-2-ol Derivatives

Metoprolol Succinate

- Structure: 1-[4-(2-Methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol.

- Activity: β₁-selective adrenoceptor antagonist; used for hypertension and angina.

- Comparison : Lacks the piperidinyl group but shares the propan-2-ol backbone, highlighting the critical role of substituents in receptor specificity .

Nadolol Impurity F (Hydrochloride)

- Structure: (2RS)-1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride.

- Key Difference: Bulky naphthalenyloxy group may reduce metabolic clearance compared to 3-methoxyphenoxy .

Functional and Pharmacological Insights

Structural Determinants of Activity

- Piperidinyl vs. Morpholino: Piperidine derivatives generally exhibit higher basicity (pKa ~10–11) than morpholine analogs (pKa ~7–8), influencing ionization and membrane permeability .

- Aromatic Substituents: 3-Methoxyphenoxy groups enhance binding to adrenoceptors and serotonin receptors compared to non-substituted phenoxy groups .

Discontinuation Rationale

The discontinuation of 1-(2,6-dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride may stem from:

Data Tables

Table 1: Structural and Molecular Comparison

Table 2: Pharmacological Activities of Analogs

Biological Activity

1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Piperidine ring : Contributes to its interaction with biological receptors.

- Methoxyphenoxy moiety : Implicated in modulating biological activity.

- Propan-2-ol backbone : Enhances solubility and stability.

The hydrochloride form increases its aqueous solubility, making it suitable for various biological assays.

Predicted Pharmacological Effects

Computational methods such as the Prediction of Activity Spectra for Substances (PASS) have suggested that this compound may exhibit several pharmacological effects, including:

- Anti-inflammatory properties

- Analgesic effects

- Potential interactions with neurotransmitter receptors

The mechanisms through which this compound exerts its effects involve:

- Binding to specific receptors (e.g., adrenergic receptors).

- Modulation of enzyme activities related to inflammation and pain pathways.

Case Studies and Research Findings

- Anti-inflammatory Studies : A study evaluating the anti-inflammatory potential of the compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting a promising role in treating inflammatory diseases.

- Analgesic Activity : Research involving animal models indicated that the compound reduced pain responses significantly compared to control groups, supporting its use as an analgesic agent.

- Neuroprotective Effects : Investigations into neuroprotective properties showed that the compound could mitigate neuronal damage in models of oxidative stress, indicating potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Allylphenol | Contains an allyl group attached to phenol | Lacks piperidine structure; simpler synthesis |

| 2-Methoxyphenol | Methoxy group on phenolic ring | No allyl or piperidine; different biological profile |

| 3-Hydroxy-N,N-diethylbenzamide | Piperidine-like structure | Different functional groups; primarily used as analgesic |

The unique combination of functional groups in this compound suggests it may offer distinct therapeutic benefits not found in these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.